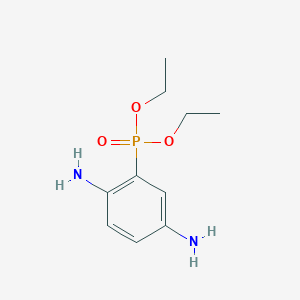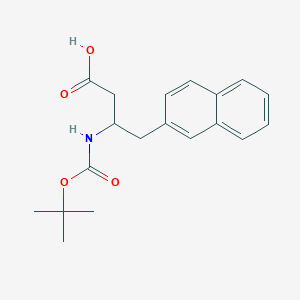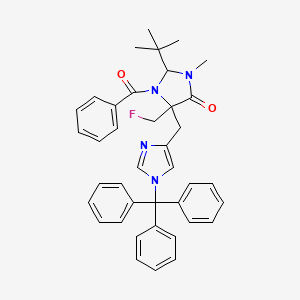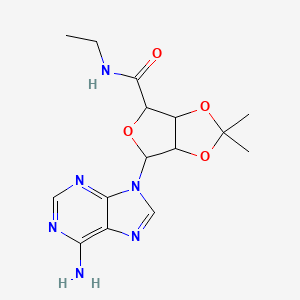![molecular formula C6H9NO3 B12291549 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a suitable precursor with a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like 1,4-dioxane or acetonitrile (MeCN). The reaction conditions, including temperature and concentration, are optimized to achieve high yield and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include bases (e.g., K2CO3, Cs2CO3), solvents (e.g., 1,4-dioxane, MeCN), and oxidizing or reducing agents (e.g., H2O2, NaBH4). The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spiro structure but lacks the carboxylic acid functional group.
2-Oxa-6-azaspiro[3.3]heptane oxalate: This derivative is used as an intermediate in pharmaceutical synthesis and has similar chemical properties.
Uniqueness
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid is unique due to its specific functional groups and spiro structure, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-5(9)4-6(3-10-4)1-7-2-6/h4,7H,1-3H2,(H,8,9) |
InChI Key |
MACFTFFPQDZLGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)COC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[4-[3,4-Dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid](/img/no-structure.png)


![2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)




